Physicochemical Property Comparison: PEG1 (Propynyl‑PEG1‑Ac) vs. PEG2 (Propargyl‑PEG2‑Acid)
Propynyl‑PEG1‑Ac (PEG1) exhibits a lower XLogP3‑AA (‑0.4) than its PEG2 counterpart (‑0.5), indicating marginally higher hydrophilicity [1][2]. It also possesses fewer rotatable bonds (6 vs. 9) and fewer hydrogen bond acceptors (4 vs. 5), which may reduce conformational entropy and limit non‑specific interactions [3][4].
| Evidence Dimension | XLogP3‑AA (hydrophilicity) |
|---|---|
| Target Compound Data | ‑0.4 |
| Comparator Or Baseline | Propargyl‑PEG2‑acid (CAS 1859379‑85‑3): ‑0.5 |
| Quantified Difference | 0.1 log unit (higher hydrophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Slightly higher hydrophilicity may improve aqueous solubility and reduce non‑specific protein binding, a critical parameter for PROTAC lead optimization.
- [1] PubChem. 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid. Compound Summary. CID 87398516. View Source
- [2] PubChem. 2-{2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid. Compound Summary. CID 58281034. View Source
- [3] PubChem. 2-(2-(Prop-2-yn-1-yloxy)ethoxy)acetic acid. Compound Summary. CID 87398516. View Source
- [4] PubChem. 2-{2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethoxy}acetic acid. Compound Summary. CID 58281034. View Source
